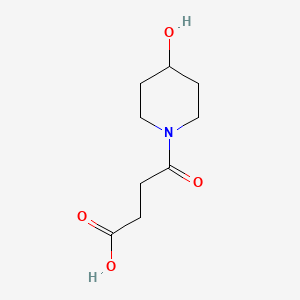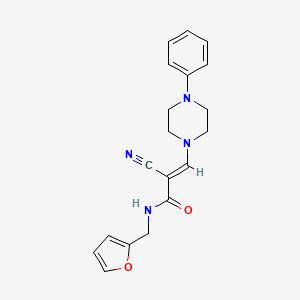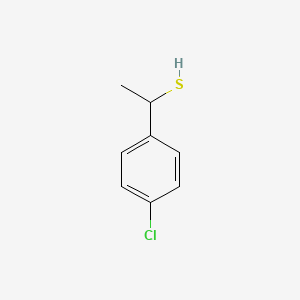![molecular formula C15H16N6O4S B2529153 N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide CAS No. 898488-64-7](/img/structure/B2529153.png)
N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide is a novel molecule that appears to be related to a class of triazolo-triazine derivatives. These derivatives are of significant interest due to their potential biological activities, which include antiviral, anticancer, and antimicrobial properties.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and structurally confirmed using techniques such as 1H NMR, IR, and elemental analysis . Similarly, N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines have been synthesized from phthalic anhydride through Suzuki Coupling, yielding good product percentages . These methods could potentially be adapted for the synthesis of N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide.
Molecular Structure Analysis
The molecular structure of triazolo-triazine derivatives is characterized by the presence of triazole and triazine rings, which are heterocyclic structures containing nitrogen atoms. These rings are often substituted with various functional groups that can influence the molecule's biological activity. The specific structure of N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide would likely include these characteristic rings with additional substituents that may confer unique properties.
Chemical Reactions Analysis
The chemical reactivity of triazolo-triazine derivatives can be influenced by the substituents on the triazole and triazine rings. For example, the presence of a sulfanyl acetamide group could potentially participate in various chemical reactions, such as nucleophilic substitution or addition reactions. The methoxy and hydroxy groups may also play a role in the molecule's reactivity, possibly through interactions with biological targets or through metabolic transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide are not detailed in the provided papers, related compounds have been evaluated for their cytotoxicity and biological activity. For instance, the cytotoxicity of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives was assessed in HEK-293 and GMK cells, and some derivatives showed potential in reducing viral replication . Additionally, the anticancer and antimicrobial activities of N-aryl substituted phenyl acetamide analogs were evaluated, with some compounds exhibiting significant inhibition activity against the HCT 116 cancer cell line and various microbes . These studies suggest that the physical and chemical properties of N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide could be conducive to biological activity.
Scientific Research Applications
Synthesis and Chemical Properties
A variety of analogs related to the compound have been synthesized, demonstrating diverse chemical reactivities and properties. These compounds are often synthesized through methods such as Suzuki coupling and evaluated for their chemical stability and reactivity under different conditions. For example, Kumar et al. (2019) explored the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling, highlighting the chemical versatility and potential utility of such compounds in further pharmaceutical and chemical research (Kumar et al., 2019).
Anticancer and Antimicrobial Activities
Several studies have investigated the biological activities of these compounds, with a focus on anticancer and antimicrobial effects. The synthesized compounds exhibit inhibition activity against various cancer cell lines and show potential as antimicrobial agents. For instance, the research by Kumar et al. (2019) also assessed the anticancer and antimicrobial activities of synthesized compounds, indicating their promising therapeutic applications (Kumar et al., 2019).
Herbicidal Activity
Research has also explored the use of these compounds in agriculture, specifically their herbicidal activity. Compounds with structures similar to N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide have shown effectiveness in controlling weed growth, offering a potential avenue for the development of new herbicides. Moran (2003) discussed the herbicidal activity of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, indicating their broad-spectrum efficacy at low application rates (Moran, 2003).
Antioxidant Ability
Some derivatives have been synthesized to assess their antioxidant capabilities. For example, Shakir et al. (2017) synthesized new derivatives bearing a 2,6-dimethoxy-4-(methoxymethyl)phenol moiety and evaluated their antioxidant ability, showing significant potential compared to standard antioxidants (Shakir et al., 2017).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4S/c1-8-13(23)17-14-18-19-15(21(14)20-8)26-7-12(22)16-9-4-5-10(24-2)11(6-9)25-3/h4-6H,7H2,1-3H3,(H,16,22)(H,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWIETIFSWOENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)OC)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-({6-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl}sulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)


![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)
![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529080.png)



![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-bromobenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2529091.png)
